2,5-Difluorophenyl isocyanate
Overview
Description
2,5-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO. It is an aryl fluorinated building block, often referred to as the 2,5-difluorophenyl ester of isocyanic acid
Mechanism of Action
Target of Action
2,5-Difluorophenyl isocyanate is an aryl fluorinated building block . It is also referred to as the 2,5-difluorophenyl ester of isocyanic acid
Mode of Action
It is known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may interact with its targets through similar reactions.
Biochemical Pathways
It is known that isocyanates can participate in reactions leading to the formation of ureas and urethanes , which could potentially affect various biochemical pathways.
Result of Action
It is known that this compound may be used in the preparation of a potential antiatherosclerotic agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, it should be kept away from heat and sources of ignition due to its flammability .
Biochemical Analysis
Biochemical Properties
2,5-Difluorophenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas, which are known to modify hydroxyl, amine, and epoxide functional groups . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause respiratory irritation and serious eye irritation, indicating its potential impact on cellular signaling pathways related to inflammation and stress responses . Additionally, its role in modifying functional groups suggests that it can alter cellular metabolism by affecting enzyme activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules . The molecular mechanism of this compound also involves the formation of stable adducts with biomolecules, which can alter their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and heat-sensitive, which can affect its stability and degradation . Over time, the degradation products of this compound may have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that the compound can cause persistent respiratory and skin irritation, indicating its potential for long-term adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation, while at high doses, it can lead to severe toxic effects, including fatal outcomes if ingested or inhaled . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, disrupting their normal function.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as an acylating agent, modifying enzymes involved in metabolic processes . This modification can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s reactivity with nucleophilic sites on enzymes suggests that it can inhibit or activate metabolic pathways depending on the specific enzyme targets.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its reactivity with nucleophilic sites enables it to bind to transport proteins . This binding can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with nucleophilic sites on proteins can lead to its accumulation in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorophenyl isocyanate can be synthesized through the reaction of 2,5-difluoroaniline with phosgene or triphosgene under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Common Reagents and Conditions:
Amines: React with this compound to form substituted ureas.
Alcohols: React to form carbamates.
Water: Reacts to form urea derivatives.
Major Products Formed:
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Urea Derivatives: Formed from the reaction with water.
Scientific Research Applications
2,5-Difluorophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of antiatherosclerotic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- Phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: 2,5-Difluorophenyl isocyanate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the resulting products. Compared to other isocyanates, the presence of two fluorine atoms can enhance the compound’s electrophilicity and potentially alter its biological activity .
Properties
IUPAC Name |
1,4-difluoro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHIIFOXCRYGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369819 | |
Record name | 2,5-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-32-6 | |
Record name | 1,4-Difluoro-2-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39718-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-difluoro-2-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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